Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a nicotinamide moiety, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced via a nucleophilic substitution reaction.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is attached through an etherification reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate: shares structural similarities with other piperidine-based compounds and nicotinamide derivatives.
Tetrahydrofuran-containing compounds: These compounds often exhibit similar chemical reactivity and can be used in analogous applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Biological Activity
Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a nicotinamide moiety, and a tetrahydrofuran group, which may contribute to its unique properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H25N3O5, with a molecular weight of 363.4 g/mol. The structure includes a piperidine ring, which is known for its role in various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₅N₃O₅ |
Molecular Weight | 363.4 g/mol |
CAS Number | 2034387-56-7 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may alter the activity or function of these targets, leading to various biological effects.
Potential Targets
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors could influence neurological functions.
Research Findings
Recent studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of this compound.
Immunostimulating Activity
A study on piperidine-containing compounds indicated promising immunostimulating properties. For instance, certain derivatives showed significant enhancement in lymphocyte subpopulation composition and peripheral blood hemogram parameters, suggesting that this compound may exhibit similar effects .
Toxicity Assessments
In evaluating the safety profile of related compounds, acute toxicity tests revealed low toxicity levels, making them suitable candidates for further pharmacological studies .
Properties
IUPAC Name |
ethyl 4-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-2-25-18(23)21-9-5-13(6-10-21)20-16(22)15-4-3-8-19-17(15)26-14-7-11-24-12-14/h3-4,8,13-14H,2,5-7,9-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNCLKHLQGPIFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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